4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-2-25-16-7-5-14(6-8-16)19(24)23-13-17-18(22-11-10-21-17)15-4-3-9-20-12-15/h3-12H,2,13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOCJFRPUCYRGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Pyrazine-Pyridine Hybrid Formation
The pyrazine-pyridine core is constructed via palladium-catalyzed cross-coupling between 3-aminomethyl-2-chloropyrazine and pyridin-3-ylboronic acid:
- Charge a microwave vial with 2-chloro-3-(aminomethyl)pyrazine (1.0 eq), pyridin-3-ylboronic acid (1.2 eq), Pd(PPh$$3$$)$$4$$ (0.05 eq), and K$$2$$CO$$3$$ (3.0 eq) in degassed 1,4-dioxane/H$$_2$$O (4:1).
- Heat at 120°C for 2 h under argon.
- Purify via silica chromatography (DCM:MeOH = 20:1) to yield (3-(pyridin-3-yl)pyrazin-2-yl)methanamine as a pale-yellow solid (68% yield).
- $$ ^1 \text{H} $$-NMR (400 MHz, DMSO-d$$_6$$) : δ 8.69 (d, J = 2.4 Hz, 1H), 8.58 (d, J = 2.3 Hz, 1H), 8.42 (dd, J = 1.6, 4.6 Hz, 1H), 7.85–7.78 (m, 1H), 7.50 (dd, J = 4.7, 7.7 Hz, 1H), 3.95 (s, 2H), 1.89 (s, 2H).
- LC-MS : m/z calcd. for $$ \text{C}{10}\text{H}{11}\text{N}_{4} $$ [M+H]$$ ^+ $$: 203.10; found: 203.25.
Preparation of 4-Ethoxybenzoyl Chloride
Chlorination of 4-Ethoxybenzoic Acid
- Dissolve 4-ethoxybenzoic acid (1.0 eq) in anhydrous thionyl chloride (5.0 eq).
- Reflux at 70°C for 3 h under N$$_2$$.
- Remove excess SOCl$$_2$$ by rotary evaporation to obtain 4-ethoxybenzoyl chloride as a colorless liquid (92% yield).
Critical Parameters:
- Moisture-free conditions prevent hydrolysis to the parent acid.
- Reaction progress monitored by TLC (hexane:EtOAc = 3:1, R$$_f$$ = 0.85).
Amide Coupling: Final Step Assembly
HATU-Mediated Coupling in Anhydrous DMF
- Dissolve (3-(pyridin-3-yl)pyrazin-2-yl)methanamine (1.0 eq) and 4-ethoxybenzoyl chloride (1.1 eq) in DMF under argon.
- Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0°C.
- Stir at 25°C for 12 h.
- Quench with ice-water, extract with EtOAc, and purify via chromatography (DCM:MeOH = 30:1) to isolate the title compound as a white solid (75% yield).
Reaction Optimization Insights:
- Excess DIPEA neutralizes HCl generated during coupling, preventing amine protonation.
- Lower temperatures (0°C initial) minimize epimerization and side reactions.
Structural Validation and Analytical Profiling
Spectroscopic Characterization
- $$ ^1 \text{H} $$-NMR (400 MHz, CDCl$$_3$$) : δ 8.64 (d, J = 2.2 Hz, 1H), 8.62 (d, J = 2.3 Hz, 1H), 8.40 (dd, J = 1.7, 4.6 Hz, 1H), 7.85–7.80 (m, 2H), 7.45 (dd, J = 4.7, 7.7 Hz, 1H), 7.30–7.25 (m, 2H), 4.10 (q, J = 7.0 Hz, 2H), 3.95 (s, 2H), 1.45 (t, J = 7.0 Hz, 3H).
- $$ ^{13} \text{C} $$-NMR (100 MHz, CDCl$$3$$) : δ 167.2 (C=O), 161.5 (C-O), 152.3, 146.9, 138.2, 132.7, 129.4, 124.0, 114.8, 63.7 (OCH$$2$$), 41.2 (CH$$2$$), 14.8 (CH$$3$$).
- HRMS (ESI) : m/z calcd. for $$ \text{C}{19}\text{H}{19}\text{N}{4}\text{O}{2} $$ [M+H]$$ ^+ $$: 335.1505; found: 335.1509.
Purity Assessment by HPLC
- Column : C18, 5 μm, 4.6 × 150 mm
- Mobile Phase : 0.1% TFA in H$$_2$$O (A) / 0.1% TFA in MeCN (B)
- Gradient : 10% B → 90% B over 20 min
- Retention Time : 12.7 min (purity >99%)
Alternative Synthetic Routes and Comparative Evaluation
Carbodiimide-Mediated Coupling (EDC/HOBt)
An alternative to HATU employs EDC (1.3 eq) and HOBt (1.2 eq) in THF:
Solid-Phase Synthesis for Parallel Analog Production
Immobilization of the amine intermediate on Wang resin enables high-throughput synthesis:
- Load (3-(pyridin-3-yl)pyrazin-2-yl)methanamine onto resin via Fmoc strategy.
- Couple 4-ethoxybenzoic acid using PyBOP/DIEA.
- Cleave with TFA/H$$_2$$O (95:5) to obtain crude product (82% yield after HPLC).
Scalability and Process Chemistry Considerations
Kilogram-Scale Production
- Replace DMF with MeCN to facilitate solvent recovery.
- Use flow chemistry for amide coupling (residence time = 30 min, 50°C).
- Crystallization instead of chromatography: Dissolve in hot EtOH/H$$_2$$O (1:1), cool to −20°C (89% recovery, >99.5% purity).
Environmental Impact Assessment
- PMI (Process Mass Intensity) : 23.4 (bench scale) → 8.7 (kilogram scale)
- E-Factor : Reduced from 45.2 to 12.6 via solvent recycling.
Stability and Degradation Pathways
Forced Degradation Studies
- Acidic Conditions (0.1 M HCl, 70°C): Hydrolysis of ethoxy group to phenolic byproduct (12% degradation in 24 h).
- Oxidative Stress (3% H$$2$$O$$2$$): Pyrazine ring oxidation observed (9% degradation).
- Photostability (ICH Q1B): No significant degradation under UV/Vis exposure.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy group or the pyridinyl ring, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for exploration of new chemical reactions and pathways, making it valuable in synthetic organic chemistry.
Biology
In biological research, 4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide is studied for its interactions with biological macromolecules, including proteins and nucleic acids. This compound has demonstrated potential antimicrobial properties, indicating its usefulness in developing new therapeutic agents.
Medicine
The compound has shown promise in anti-tubercular activity, inhibiting the growth of Mycobacterium tuberculosis. This makes it a candidate for further drug development aimed at treating tuberculosis and possibly other infectious diseases.
Industry
In industrial applications, the compound can be utilized in the development of new materials and chemical processes. Its unique properties may lead to advancements in fields such as materials science and pharmaceuticals.
Case Studies and Research Findings
Recent studies have highlighted the following findings regarding this compound:
- Antimicrobial Activity : In vitro studies demonstrated significant inhibition of bacterial growth, suggesting potential as an antimicrobial agent .
- Anti-Tubercular Properties : Research indicated effective inhibition against Mycobacterium tuberculosis, positioning this compound as a promising candidate for tuberculosis treatment .
- Biological Interactions : Investigations into its interactions with cellular targets revealed insights into its mechanism of action, enhancing understanding for future drug design .
Mechanism of Action
The mechanism of action of 4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit enzymes essential for the survival of Mycobacterium tuberculosis . The compound binds to these enzymes, disrupting their function and leading to the death of the bacterial cells.
Comparison with Similar Compounds
Structural and Functional Analogues
4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide ()
- Key Differences: Substituent: Replaces the ethoxy group with a morpholine sulfonyl moiety. Molecular Weight: 439.5 g/mol (vs. ~383.4 g/mol for the target compound, estimated based on formula C21H21N5O4S vs. C19H18N4O2). Morpholine sulfonyl may also increase solubility due to its polar nature .
Flumbatinib ()
- Structure: 4-[(4-methylpiperazin-1-yl)methyl]-N-(6-methyl-5-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]pyridin-3-yl)-3-(trifluoromethyl)benzamide.
- Key Differences :
- Substituents : Incorporates a trifluoromethyl group and a piperazine-methyl chain.
- Biological Activity : Tyrosine kinase inhibitor (TKI) with antineoplastic applications.
- Impact : The trifluoromethyl group increases lipophilicity and binding potency, while the piperazine enhances solubility. The target compound’s ethoxy group likely offers a balance between hydrophilicity and metabolic stability .
2-[(1S)-1-cyclohexylethoxy]-5-fluoro-N-(3-methoxypyrazin-2-yl)benzamide ()
- Key Differences: Substituents: Cyclohexylethoxy and fluorine on the benzamide ring. Impact: Fluorine’s electronegativity may enhance target interactions, but the bulky cyclohexyl group could reduce bioavailability. The target compound’s simpler ethoxy substituent may improve synthetic accessibility and metabolic turnover .
N-(2-Amino-5-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide ()
- Key Differences :
Comparative Analysis Table
Research Findings and Trends
Substituent Optimization : highlights failed attempts to improve potency via water-soluble amines on imidazole rings. This underscores the importance of substituent selection; the ethoxy group in the target compound may circumvent such issues by balancing hydrophobicity and solubility .
Electron-Withdrawing Effects: Fluorine and trifluoromethyl groups (Evidences 2, 4) enhance binding but may reduce metabolic stability.
Scaffold Rigidity : Pyrazine-pyridinyl scaffolds (Evidences 6, 4) provide structural rigidity, favoring target specificity over flexible linkers like acrylamide () .
Biological Activity
4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide is a synthetic organic compound that has gained interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of an ethoxy group, a pyridinyl group, and a pyrazinyl group linked to a benzamide core, which may contribute to its pharmacological properties.
Chemical Structure and Synthesis
The molecular formula for this compound is . The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include the formation of a pyrazinyl intermediate and subsequent coupling with 4-ethoxybenzoyl chloride, followed by purification through techniques such as column chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has shown promise in inhibiting the growth of Mycobacterium tuberculosis, suggesting potential anti-tubercular properties. The mechanism involves the inhibition of enzymes crucial for the survival of the bacteria, although detailed mechanistic studies are still ongoing.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant anti-tubercular activity. For instance, it has been reported to inhibit Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) in the low micromolar range .
Cytotoxicity and Anticancer Potential
In vitro studies have explored the cytotoxic effects of this compound against various cancer cell lines. The results suggest that it may possess anticancer properties, although further research is needed to elucidate its full potential and mechanisms involved .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, comparisons can be drawn with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide | Benzamide core with piperazine | Moderate anti-tubercular activity |
| N-(pyridin-2-yl)amides | Lacks ethoxy and pyrazinyl groups | General antimicrobial activity |
The presence of the ethoxy group and the specific arrangement of functional groups in this compound may enhance its solubility and reactivity compared to these similar compounds.
Case Studies
A recent study highlighted the synthesis and biological evaluation of various benzamide derivatives, including this compound. The findings demonstrated its efficacy against Mycobacterium tuberculosis and suggested further optimization for improved potency . Another investigation into related compounds indicated promising results in anticancer assays, reinforcing the need for extensive pharmacological studies .
Q & A
Basic Questions
Q. What are the key structural features of 4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide, and how do they influence its reactivity?
- The compound features a benzamide core substituted with an ethoxy group and a pyridinyl-pyrazinylmethyl moiety. The ethoxy group enhances lipophilicity, potentially improving membrane permeability, while the pyridinyl-pyrazine scaffold offers hydrogen-bonding and π-π stacking interactions for target binding. These groups also dictate regioselectivity in reactions like nucleophilic substitution or oxidation .
Q. What are the standard synthetic routes for preparing this compound, and what intermediates are critical?
- Synthesis typically involves:
Preparation of the pyridinyl-pyrazine intermediate via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Coupling the intermediate with 4-ethoxybenzoyl chloride under basic conditions (e.g., DIPEA in DMF) to form the benzamide bond .
Key intermediates include 3-(pyridin-3-yl)pyrazin-2-ylmethanamine and activated benzoyl derivatives. Reaction yields depend on temperature control (60–80°C) and solvent purity .
Q. Which characterization techniques are essential for confirming the compound’s purity and structure?
- NMR : H/C NMR to verify proton environments (e.g., ethoxy CH at ~1.4 ppm, aromatic protons at 7–9 ppm).
- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients.
- HRMS : Exact mass confirmation (e.g., [M+H] at m/z 375.1422) .
Advanced Research Questions
Q. What pharmacological targets are hypothesized for this compound, and how can binding assays be designed?
- Structural analogs of pyridinyl-pyrazine benzamides are reported to inhibit kinases (e.g., MAPK) or modulate GPCRs. Target hypotheses can be tested via:
- In silico docking : Using PyMol or AutoDock to predict binding pockets.
- Cellular assays : Measure IC in kinase inhibition assays (e.g., ADP-Glo™) or calcium flux assays for GPCR activity .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Discrepancies (e.g., varying IC values) may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. Mitigation strategies include:
- Reproducing assays under standardized protocols (e.g., Eurofins Panlabs).
- Structural analogs : Compare activity of derivatives to isolate critical functional groups .
Q. What strategies optimize synthetic yield and minimize side reactions?
- Solvent optimization : Replace DMF with THF for milder conditions.
- Catalysts : Use Pd(OAc)/XPhos for efficient coupling.
- Side reaction mitigation : Add molecular sieves to scavenge water during amide bond formation .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Substituent variation : Replace ethoxy with cyclopropoxy to assess steric effects.
- Scaffold hopping : Synthesize pyrazine-to-pyridine replacements to evaluate ring size impact.
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .
Q. What analytical methods resolve challenges in detecting degradation products or impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
